molecular formula C17H26O14 B12321863 methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

Cat. No.: B12321863
M. Wt: 454.4 g/mol
InChI Key: XTIUAZYOQHDVCO-UHFFFAOYSA-N
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Description

Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound known for its unique structure and diverse applications. This compound is a glycoside and an iridoid monoterpenoid, which are classes of naturally occurring organic compounds often found in plants .

Properties

Molecular Formula

C17H26O14

Molecular Weight

454.4 g/mol

IUPAC Name

methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O14/c1-15(25)10(22)11(23)16(26)5(12(24)28-2)4-29-14(17(15,16)27)31-13-9(21)8(20)7(19)6(3-18)30-13/h4,6-11,13-14,18-23,25-27H,3H2,1-2H3

InChI Key

XTIUAZYOQHDVCO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate involves multiple steps, typically starting from simpler organic molecules. The process often includes glycosylation reactions where a sugar moiety is attached to the aglycone part of the molecule. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of genetically modified microorganisms to produce the compound in large quantities. These methods are often preferred due to their efficiency and sustainability compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context .

Biological Activity

Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound characterized by multiple hydroxyl groups and a unique cyclopenta[c]pyran core. Its potential biological activities have garnered attention in various fields of research, including pharmacology and biochemistry. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H26O14 with a molecular weight of approximately 454.4 g/mol. The intricate arrangement of hydroxyl groups enhances its solubility and bioavailability compared to simpler glycosides or flavonoids.

PropertyValue
Molecular FormulaC17H26O14
Molecular Weight454.4 g/mol
IUPAC NameMethyl 4a,5,6,7,7a-pentahydroxy...
InChI KeyXTIUAZYOQHDVCO-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that compounds with multiple hydroxyl groups exhibit significant antioxidant properties. Methyl 4a,5,6,7,7a-pentahydroxy has been shown to scavenge free radicals effectively due to its ability to donate hydrogen atoms from hydroxyl groups. This activity is crucial in mitigating oxidative stress-related damage in cells.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. For instance, it has demonstrated effectiveness against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL. This suggests potential applications in developing antimicrobial agents.

Antitumoral Effects

The compound has also been evaluated for its antitumoral properties. In vitro studies using the MTT assay have shown that it inhibits the growth of certain tumor cell lines. Such findings indicate its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

  • Antioxidant Effects : A study highlighted the compound's ability to reduce oxidative stress markers in vitro. It was found to significantly lower malondialdehyde levels while increasing glutathione concentrations in treated cells.
  • Antimicrobial Activity : In an investigation involving various bacterial strains, methyl 4a,5,6,7,7a-pentahydroxy was tested alongside standard antibiotics. The results indicated synergistic effects when used in combination with certain antibiotics.
  • Antitumoral Study : A recent publication reported that methyl 4a,5,6,7,7a-pentahydroxy exhibited a dose-dependent inhibition of cell proliferation in human breast cancer cell lines (MCF-7). Further analysis revealed that the compound induces apoptosis through the activation of caspase pathways.

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